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molecular formula C8H5Cl2N B8637562 2,6-Dichloro-4-methylbenzonitrile

2,6-Dichloro-4-methylbenzonitrile

Cat. No. B8637562
M. Wt: 186.03 g/mol
InChI Key: PIQJESZNURVEAP-UHFFFAOYSA-N
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Patent
US04590201

Procedure details

Powdered sodium nitrite (20.8 g, 650 mmol) was added in portions to stirred concentrated sulfuric acid (146 ml) at 5° C. The mixture was stirred 30 minutes at ambient temperature and 30 minutes at 50° C., cooled to 5° C., and treated dropwise with a solution of 2,6-dichloro-4-methylaniline (47.0 g, 267 mmol) in acetic acid (158 ml). The mixture was stirred 3 hours at 15° C., slowly poured into a solution of sodium carbonate (253 g, 2.39 mole), potassium cyanide (93.5 g, 1.44 mole), and nickel (III) chloride hexahydrate (45.4 g, 166 mmol) in water (1.3 L). After gas evolution subsided the mixture was stirred for 1 hour at 35° C., cooled, and extracted with diethyl ether. The combined extracts were washed with water, dried over anhydrous magnesium sulfate, and evaporated under vacuum. The residue was dissolved in dichloromethane and chromatographed on a column of silica gel (300 g) eluted with dichloromethane. After a forerun (600 ml), 1 liter of eluent was collected and evaporated under vacuum. The residue was crystallized from n-hexane (200 ml) to provide 14.8 g 2,6-dichloro-4-methylbenzonitrile. The mother liquor was diluted with diethyl ether and chromatographed on silica gel (500 g) using a preparative high-performance liquid chromatograph to provide 7.3 g of product (total yield: 22.1 g [44%]), m.p. 99°-102° C.
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
146 mL
Type
reactant
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
158 mL
Type
solvent
Reaction Step Three
Quantity
253 g
Type
reactant
Reaction Step Four
Quantity
93.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.3 L
Type
solvent
Reaction Step Four
Name
nickel (III) chloride hexahydrate
Quantity
45.4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].S(=O)(=O)(O)O.[Cl:10][C:11]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([Cl:19])[C:12]=1N.C(=O)([O-])[O-].[Na+].[Na+].[C-:26]#[N:27].[K+]>C(O)(=O)C.O.O.O.O.O.O.O.[Ni](Cl)(Cl)Cl>[Cl:10][C:11]1[CH:17]=[C:16]([CH3:18])[CH:15]=[C:14]([Cl:19])[C:12]=1[C:26]#[N:27] |f:0.1,4.5.6,7.8,11.12.13.14.15.16.17|

Inputs

Step One
Name
Quantity
20.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Two
Name
Quantity
146 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
ClC1=C(N)C(=CC(=C1)C)Cl
Name
Quantity
158 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
253 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
93.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
1.3 L
Type
solvent
Smiles
O
Name
nickel (III) chloride hexahydrate
Quantity
45.4 g
Type
catalyst
Smiles
O.O.O.O.O.O.[Ni](Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred 30 minutes at ambient temperature and 30 minutes at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 5° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred 3 hours at 15° C.
Duration
3 h
STIRRING
Type
STIRRING
Details
was stirred for 1 hour at 35° C.
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
CUSTOM
Type
CUSTOM
Details
chromatographed on a column of silica gel (300 g)
WASH
Type
WASH
Details
eluted with dichloromethane
CUSTOM
Type
CUSTOM
Details
After a forerun (600 ml), 1 liter of eluent was collected
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from n-hexane (200 ml)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C#N)C(=CC(=C1)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: CALCULATEDPERCENTYIELD 29.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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